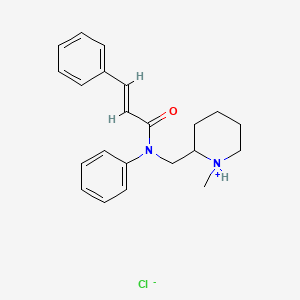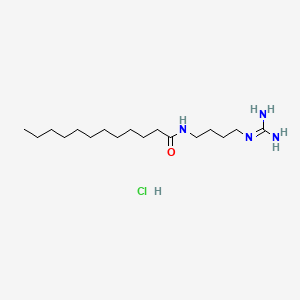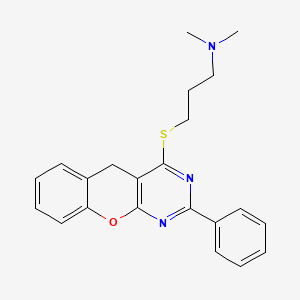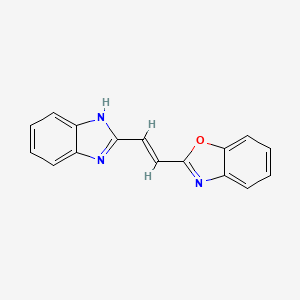
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is a heterocyclic compound that features both benzoxazole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. Benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the reaction of 2-aminophenol with aldehydes in the presence of a catalyst like pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole structure .
Applications De Recherche Scientifique
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Known for its antiparasitic and antifungal properties.
Benzoxazole: Exhibits antimicrobial and anticancer activities.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is unique due to its combined benzoxazole and benzimidazole moieties, which confer a broad spectrum of biological activities. This dual structure enhances its potential as a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
270247-94-4 |
|---|---|
Formule moléculaire |
C16H11N3O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
2-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11N3O/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)/b10-9+ |
Clé InChI |
YRLSCLIYRVRNPL-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C=CC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


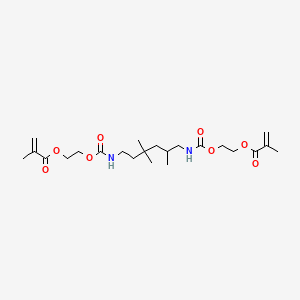
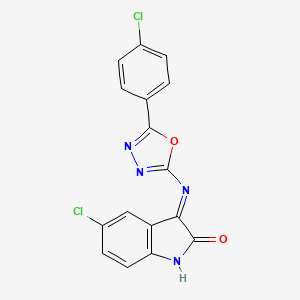
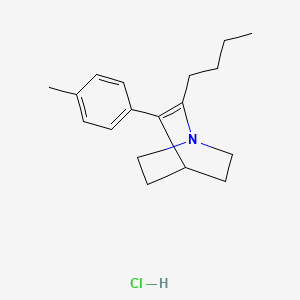
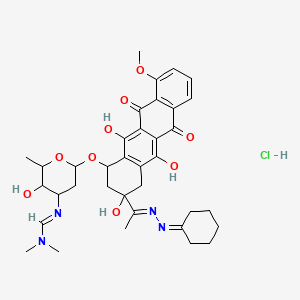
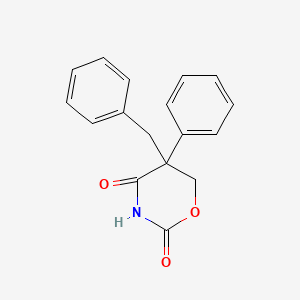
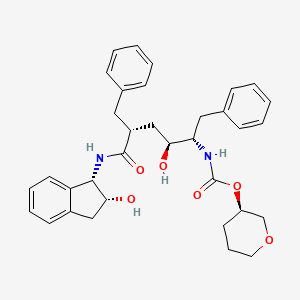
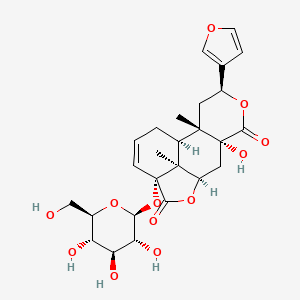
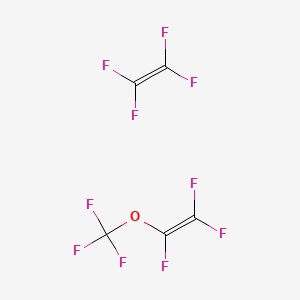
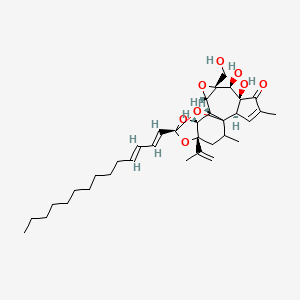
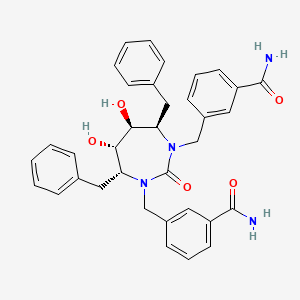
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
